molecular formula C38H50O9 B14788315 6,8-dihydroxy-7-[1-(2-hydroxy-3,3,5,5-tetramethyl-4,6-dioxocyclohexen-1-yl)-2-methylpropyl]-2,2,4,4-tetramethyl-5-(2-methylpropanoyl)-9-propan-2-yl-9H-xanthene-1,3-dione

6,8-dihydroxy-7-[1-(2-hydroxy-3,3,5,5-tetramethyl-4,6-dioxocyclohexen-1-yl)-2-methylpropyl]-2,2,4,4-tetramethyl-5-(2-methylpropanoyl)-9-propan-2-yl-9H-xanthene-1,3-dione

Cat. No.: B14788315
M. Wt: 650.8 g/mol
InChI Key: KVTUJCVXNLQMJG-UHFFFAOYSA-N
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Description

(S)-6,8-Dihydroxy-7-(®-1-(2-hydroxy-3,3,5,5-tetramethyl-4,6-dioxocyclohex-1-en-1-yl)-2-methylpropyl)-5-isobutyryl-9-isopropyl-2,2,4,4-tetramethyl-4,9-dihydro-1H-xanthene-1,3(2H)-dione(relative) is a complex organic compound that belongs to the class of xanthene derivatives. Xanthene compounds are known for their diverse biological activities and are often used in the development of pharmaceuticals and dyes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, including the formation of the xanthene core and the introduction of various functional groups. A typical synthetic route might involve:

    Formation of the Xanthene Core: This can be achieved through the condensation of resorcinol with phthalic anhydride under acidic conditions.

    Functional Group Introduction:

    Chiral Centers: The stereochemistry of the compound is controlled through the use of chiral catalysts or chiral starting materials.

Industrial Production Methods

Industrial production of such complex molecules often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or PCC (Pyridinium chlorochromate).

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nitrating mixture (HNO₃/H₂SO₄), sulfuric acid, or halogens in the presence of a Lewis acid.

Major Products

    Oxidation: Formation of diketones or quinones.

    Reduction: Formation of diols or alcohols.

    Substitution: Formation of nitro, sulfo, or halogenated derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Dyes: Xanthene derivatives are used as precursors in the synthesis of fluorescent dyes.

    Catalysis: These compounds can act as ligands in metal-catalyzed reactions.

Biology

    Antioxidant Activity: The hydroxyl groups contribute to the compound’s ability to scavenge free radicals.

    Enzyme Inhibition: Potential inhibitors of enzymes like tyrosinase and acetylcholinesterase.

Medicine

    Anticancer Agents: Some xanthene derivatives have shown promise as anticancer agents due to their ability to induce apoptosis in cancer cells.

    Antimicrobial Activity: Effective against a range of bacterial and fungal pathogens.

Industry

    Dye Manufacturing: Used in the production of dyes for textiles and biological staining.

    Material Science:

Mechanism of Action

The compound exerts its effects through various mechanisms depending on its application:

    Antioxidant Activity: The hydroxyl groups donate electrons to neutralize free radicals.

    Enzyme Inhibition: The compound binds to the active site of enzymes, preventing substrate binding and subsequent catalysis.

    Anticancer Activity: Induces apoptosis through the activation of caspases and disruption of mitochondrial membrane potential.

Comparison with Similar Compounds

Similar Compounds

    Fluorescein: Another xanthene derivative used as a fluorescent dye.

    Eosin: A brominated xanthene derivative used in histology for staining tissues.

    Rhodamine: A xanthene derivative used in dye lasers and as a tracer dye.

Uniqueness

The compound’s unique combination of functional groups and chiral centers gives it distinct chemical and biological properties

Properties

Molecular Formula

C38H50O9

Molecular Weight

650.8 g/mol

IUPAC Name

6,8-dihydroxy-7-[1-(2-hydroxy-3,3,5,5-tetramethyl-4,6-dioxocyclohexen-1-yl)-2-methylpropyl]-2,2,4,4-tetramethyl-5-(2-methylpropanoyl)-9-propan-2-yl-9H-xanthene-1,3-dione

InChI

InChI=1S/C38H50O9/c1-15(2)18(22-29(42)35(7,8)33(45)36(9,10)30(22)43)20-26(40)21-19(16(3)4)23-31(44)37(11,12)34(46)38(13,14)32(23)47-28(21)24(27(20)41)25(39)17(5)6/h15-19,40-42H,1-14H3

InChI Key

KVTUJCVXNLQMJG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1C2=C(C(=C(C(=C2OC3=C1C(=O)C(C(=O)C3(C)C)(C)C)C(=O)C(C)C)O)C(C4=C(C(C(=O)C(C4=O)(C)C)(C)C)O)C(C)C)O

Origin of Product

United States

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